REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[N:7]=1.O=P(Cl)(Cl)[Cl:15]>CN(C=O)C>[Cl:15][C:3]1[N:4]=[CH:5][C:6]([C:8]([O:10][CH3:11])=[O:9])=[N:7][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(NC=C(N1)C(=O)OC)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 0.5 h
|
Duration
|
0.5 h
|
Type
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ADDITION
|
Details
|
poured into ice
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (SiO2, CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=NC1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |